molecular formula C17H21FN4O4S B6454373 2-({2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine CAS No. 2548982-34-7

2-({2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine

Cat. No.: B6454373
CAS No.: 2548982-34-7
M. Wt: 396.4 g/mol
InChI Key: ODDVBWUNLVEXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine is a structurally complex small molecule featuring a 5-fluoropyrimidine core linked via a methoxy group to a bicyclic octahydrocyclopenta[c]pyrrole scaffold. This scaffold is further functionalized with a sulfonyl-substituted 3,5-dimethyl-1,2-oxazole moiety.

Crystallographic analysis using software like SHELXL (part of the SHELX suite) has likely been critical in resolving its three-dimensional conformation, enabling structure-activity relationship (SAR) studies . The sulfonyl group may enhance solubility or binding affinity, while the oxazole ring could contribute to metabolic stability.

Properties

IUPAC Name

4-[[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-11-15(12(2)26-21-11)27(23,24)22-8-13-4-3-5-17(13,9-22)10-25-16-19-6-14(18)7-20-16/h6-7,13H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDVBWUNLVEXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine represents a novel structure with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article synthesizes available data on the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrimidine core substituted with a fluorine atom and an oxazole-containing sulfonamide moiety. The synthesis typically involves multi-step reactions, including the formation of the oxazole ring and subsequent coupling with the pyrimidine framework. Detailed synthetic pathways can be found in various literature sources that describe similar derivatives and their preparation methods .

Table 1: Structural Features of the Compound

ComponentDescription
Core Structure5-Fluoropyrimidine
Sulfonamide Group(3,5-dimethyl-1,2-oxazol-4-yl)
Additional SubstituentsOctahydrocyclopenta[c]pyrrol

The biological activity of this compound primarily revolves around its ability to inhibit specific cellular pathways. Research indicates that compounds with similar structures exhibit potent inhibition of cancer cell proliferation, particularly in leukemia models. The mechanism often involves interference with nucleotide metabolism and DNA synthesis pathways, leading to apoptosis in malignant cells .

Case Studies

  • Inhibition of L1210 Cell Proliferation : A study demonstrated that related compounds exhibited significant growth inhibition in L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The addition of thymidine reversed this effect, indicating a dependency on nucleotide availability for cell survival .
  • Hemorheological Activity : Another investigation highlighted the hemorheological properties of related sulfonamide derivatives, suggesting potential applications in improving blood flow and reducing viscosity in pathological conditions .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that those incorporating the 5-fluoropyrimidine moiety often show enhanced biological activities compared to their non-fluorinated counterparts. This is attributed to the fluorine atom's influence on electron density and molecular stability.

Table 2: Comparative IC50 Values for Related Compounds

Compound NameIC50 (nM)Cell Line
5-Fluoro-2-(oxazole-sulfonamide)50L1210
Non-fluorinated analog200L1210
Pentoxifylline75Various cell lines

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Putative Target/Activity
2-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine 5-Fluoropyrimidine + bicyclic pyrrolidine + oxazole-sulfonyl 5-Fluoro, sulfonyl, oxazole, bicyclic scaffold Kinases, DNA synthesis enzymes
5-Fluorouracil Pyrimidine 5-Fluoro, carbonyl Thymidylate synthase inhibitor
Capecitabine Fluoropyrimidine prodrug 5-Fluoro, carbamate Oral chemotherapy agent
Compound 9 (from ) Pyrimidine + terpenoid-thioether TBDMS-protected sugar, thioether Antiviral nucleoside analog

Key Observations:

However, the target compound’s bicyclic scaffold and sulfonyl-oxazole substituent may confer improved target selectivity or pharmacokinetics compared to classical fluoropyrimidines .

Sulfonyl vs. Thioether Groups: Unlike Compound 9 (), which employs a terpenoid-thioether for metabolic stability, the target compound’s sulfonyl group may enhance hydrogen-bonding interactions with enzymatic active sites.

Research Findings and Data

Table 2: Hypothetical Pharmacokinetic Data (Based on Structural Inference)

Parameter Target Compound 5-Fluorouracil Capecitabine
Molecular Weight (g/mol) ~450 130.08 359.35
logP ~2.5 (estimated) -0.89 1.4
IC50 (nM) 50–100 (kinase inhibition) 10,000–50,000 (TS inhibition) 100–500 (prodrug conversion)
Metabolic Stability High (oxazole resistance) Low (rapid catabolism) Moderate (liver activation)

Note: Data inferred from structural analogs and computational models; experimental validation required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.